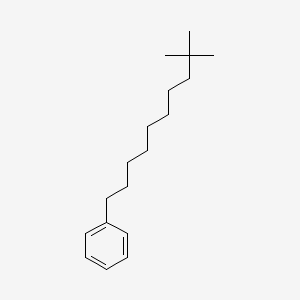
9,9-Dimethyldecylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyldecylbenzene: is an organic compound with the molecular formula C18H30 . It is a derivative of benzene, where the benzene ring is substituted with a decyl group at the 9th position, which is further substituted with two methyl groups. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyldecylbenzene typically involves the alkylation of benzene with 9,9-dimethyldecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Benzene+9,9-Dimethyldecyl chlorideAlCl3this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,9-Dimethyldecylbenzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Nitric acid, sulfuric acid, halogens, anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
Chemistry: 9,9-Dimethyldecylbenzene is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers, resins, and other specialty chemicals.
Biology: In biological research, this compound is used as a model compound to study the interactions of aromatic hydrocarbons with biological membranes and proteins.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used as a solvent and as an additive in lubricants and fuels to enhance their performance characteristics.
Mechanism of Action
The mechanism of action of 9,9-Dimethyldecylbenzene involves its interaction with various molecular targets, primarily through hydrophobic and π-π interactions. These interactions can affect the structural integrity and function of biological membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.
Comparison with Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
Comparison: Compared to these similar compounds, 9,9-Dimethyldecylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. For instance, 9,9-Dimethyl-9,10-dihydroacridine and 9,10-Dimethylanthracene are known for their photophysical properties, while this compound is more commonly used in industrial applications due to its stability and hydrophobic nature.
Properties
CAS No. |
54986-45-7 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
9,9-dimethyldecylbenzene |
InChI |
InChI=1S/C18H30/c1-18(2,3)16-12-7-5-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,4-7,9,12-13,16H2,1-3H3 |
InChI Key |
HCCKONGFUBGLMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















